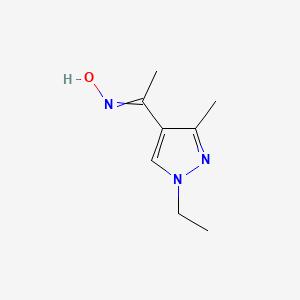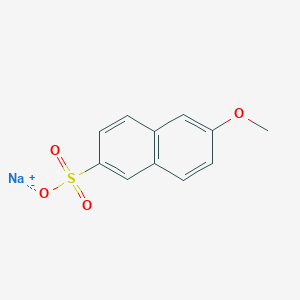
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime is a chemical compound with the molecular formula C8H13N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime typically involves the reaction of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: The parent compound without the oxime group.
1-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)ethanone: A similar compound with a phenyl group instead of an ethyl group.
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone hydrazone: A derivative with a hydrazone group instead of an oxime group.
Uniqueness
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c1-4-11-5-8(6(2)9-11)7(3)10-12/h5,12H,4H2,1-3H3 |
InChI Key |
FQLDKBZQXIEXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B11725305.png)
![3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11725309.png)



![Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B11725338.png)


![{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine](/img/structure/B11725350.png)

